molecular formula C13H24N2O2 B4115251 N'-cyclohexyl-N-pentyloxamide

N'-cyclohexyl-N-pentyloxamide

Cat. No.: B4115251
M. Wt: 240.34 g/mol
InChI Key: AYJZDOCLYJEODL-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-pentylethanediamide is an organic compound that belongs to the class of amides It is characterized by the presence of a cyclohexyl group and a pentyl group attached to an ethanediamide backbone

Properties

IUPAC Name

N'-cyclohexyl-N-pentyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-2-3-7-10-14-12(16)13(17)15-11-8-5-4-6-9-11/h11H,2-10H2,1H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJZDOCLYJEODL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-pentylethanediamide typically involves the reaction of cyclohexylamine with pentylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Cyclohexylamine} + \text{Pentylamine} \rightarrow \text{N-cyclohexyl-N’-pentylethanediamide} ]

The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the product. Common solvents used in this synthesis include ethanol and methanol, while catalysts such as palladium or platinum may be employed to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of N-cyclohexyl-N’-pentylethanediamide is typically carried out in large-scale reactors. The process involves the continuous feeding of reactants into the reactor, where they undergo the desired chemical transformation. The product is then purified using techniques such as distillation or crystallization to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-pentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of N-cyclohexyl-N’-pentylethanediamide.

Scientific Research Applications

N-cyclohexyl-N’-pentylethanediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.

    Industry: N-cyclohexyl-N’-pentylethanediamide is used in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-pentylethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N’-phenyl-p-phenylenediamine: This compound is similar in structure but contains a phenyl group instead of a pentyl group.

    N-cyclohexyl-N’-decylurea: This compound has a urea backbone instead of an ethanediamide backbone.

Uniqueness

N-cyclohexyl-N’-pentylethanediamide is unique due to its specific combination of cyclohexyl and pentyl groups attached to an ethanediamide backbone. This unique structure imparts distinct chemical and physical properties, making it suitable for a variety of applications that may not be achievable with similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-cyclohexyl-N-pentyloxamide
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